molecular formula C7H12O3 B027781 Methyl tetrahydropyran-4-carboxylate CAS No. 110238-91-0

Methyl tetrahydropyran-4-carboxylate

Cat. No. B027781
M. Wt: 144.17 g/mol
InChI Key: CNCMVGXVKBJYNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl tetrahydropyran derivatives often involves innovative approaches to enhance efficiency and selectivity. A notable method includes the palladium-catalyzed decarboxylative allylation of 3,4-dihydro-2H-pyran substrates, facilitating the facile synthesis of cis-2,6-disubstituted-3,6-dihydropyrans with high regio- and stereoselectivity (Zeng et al., 2014). Another efficient synthesis route for tetrahydropyridine derivatives uses 3,4-dihydropyran as a dual substrate and template, showcasing the versatility of dihydropyran in synthesizing complex heterocycles (Sun et al., 2014).

Molecular Structure Analysis

The molecular structure of methyl tetrahydropyran-4-carboxylate and its derivatives are crucial for understanding their reactivity and physical properties. Studies involving semiempirical calculations have revealed preferred geometries and conformations that impact the compound's reactivity and application in synthesis (Verdecia et al., 1996).

Chemical Reactions and Properties

Methyl tetrahydropyran-4-carboxylate undergoes a range of chemical reactions, contributing to its versatility in organic synthesis. For instance, its use in intramolecular palladium(II)-mediated alkoxy carbonylation showcases its application in synthesizing complex organic frameworks, emphasizing the compound's role in advancing synthetic methodologies (White et al., 2001).

Physical Properties Analysis

The physical properties of methyl tetrahydropyran-4-carboxylate derivatives, such as solubility, crystallinity, and thermal stability, are essential for their application in material science and pharmaceutical synthesis. Research into these properties helps tailor the compound for specific uses, enhancing its utility across various fields (Atsumi et al., 1991).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are fundamental to the application of methyl tetrahydropyran-4-carboxylate in complex molecule construction. Studies focused on exploring these properties provide insights into optimizing conditions for its use in synthetic applications, further broadening the scope of its utility (Parsons & Johnson, 2009).

Scientific Research Applications

  • Tetra-methyl ammonium hydroxide has been identified as a mild, efficient, and inexpensive catalyst for the synthesis of various 4H-benzo[b]pyran derivatives in aqueous media. This process offers high to excellent yields and a simple work-up procedure (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

  • Research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a biologically important pyrazole-4-carboxylic acid derivative, indicates potential therapeutic applications (Viveka et al., 2016).

  • A method for the selective synthesis of 2,6-syn-dimethyl-tetrahydropyran derivatives, important segments of marine polycyclic ethers, has been developed. This involves removing mesyloxy groups and inserting a methyl group (Maemoto, Kimishima, & Nakata, 2009).

  • An efficient synthesis method for 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a key intermediate for the CCR5 antagonist TAK-779, has been developed, with a 78% isolated yield from commercial (Hashimoto et al., 2002).

  • Tetrahydropyrans and analogues show potential as non-specific inhibitors of SKP2 activity, demonstrating enantioselective inhibition of p27 degradation in a cell-based assay (Shouksmith et al., 2015).

  • Ce-MCM-41 is an effective catalyst for synthesizing compounds with a tetrahydropyran moiety, enabling the creation of biologically active compounds with analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).

Safety And Hazards

Methyl tetrahydropyran-4-carboxylate is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary measures include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and using non-sparking tools .

Future Directions

While the specific future directions for Methyl tetrahydropyran-4-carboxylate are not explicitly mentioned in the retrieved sources, its broad application in various organic reactions suggests potential for further exploration in the field of organic synthesis .

properties

IUPAC Name

methyl oxane-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-9-7(8)6-2-4-10-5-3-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCMVGXVKBJYNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378519
Record name Methyl tetrahydropyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl tetrahydropyran-4-carboxylate

CAS RN

110238-91-0
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110238-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl tetrahydropyran-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.134
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Record name 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.759
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Tetrahydro-2H-pyran-4-carboxylic acid (1.00 g, 7.68 mmol) was slowly added to a stirred suspension of anhydrous potassium carbonate (1.17 g, 8.45 mmol) in acetone (40 mL), followed by dimethyl sulfate (0.8 mL, 8.45 mmol). The mixture was stirred and heated for 3 h. The inorganic salts were then removed by filtration and washed with acetone, and the filtrate was dried and concentrated to give methyl tetrahydro-2H-pyran-4-carboxylate (1.1 g, 99%), which was used in the next step without further purification. GC-MS m/z 145 (MH+); 1H NMR (300 MHz, CDCl3) δ 11.70–1.80 (m, 4H), 2.47–2.52 (m, 1H), 3.34–3.43 (m, 2H), 3.65 (s, 3H), 3.88–3.95 (m, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 1 L three neck flask equipped with a mechanical stirrer, condenser, thermocouple, and addition funnel was charged with THPE GE (112.5 g), mono-2-(methacryloyloxy)ethyl succinate (218.3 g), triethylamine (1.2 g), and Prostab® 5415 (0.2 g). The mixture was heated to 80° C. for 7.5 hr to obtain a pale yellow mixture. The mixture was dissolved in 1250 mL of ethyl acetate, extracted with 500 mL of water followed by 500 mL of saturated sodium bicarbonate solution. The solution was dried with anhydrous sodium sulphate, then added to 1 liter of silica gel (Merck silica gel 60), and the solvent was removed. The silica gel containing the compound was then added to a column with 2500 g of silica gel and was eluted with a mixture of hexanes and ethyl acetate to isolate a purified fraction of the desired compound, THPE GE Su HEMA. 1H NMR (500 MHz, CDCl3) Δ1.93 (s, 9H), 2.08 (s, 3H), 2.61-2.7 (m, 12H), 3.8-4.2 (m, 15H), 4.3-4.4 (m, 12H), 5.6 (m, 3H), 6.1 (m, 3H), 6.75 (m, 6H), 6.98 (m, 6H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
5415
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of tetrahydro-2H-pyran-4-carboxylic acid (520 mg, 4.00 mmol, 1.00 equiv) in methanol (50 mL) was added PTSA (35.0 mg, 0.200 mmol). The resulting mixture was stirred overnight at 80° C. in an oil bath, then cooled to ambient temperature and concentrated in vacuo. The residue was diluted with 30 mL of water and extracted with 3×30 mL of DCM. The combined organic layers were dried over anhydrous magnesium sulfate and concentrated in vacuo. This resulted in 500 mg (87%) of methyl tetrahydro-2H-pyran-4-carboxylate as a colorless oil.
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A 1 L three neck flask equipped with a mechanical stirrer, condenser, thermocouple, and addition funnel was charged with THPE GE (112.5 g), mono-2-(methacryloyloxy)ethyl succinate (218.3 g), triethylamine (1.2 g), and Prostab® 5415 (0.2 g,). The mixture was heated to 80° C. for 7.5 hr to obtain a pale yellow mixture. The mixture was dissolved in 1250 mL of ethyl acetate, extracted with 500 mL of water followed by 500 mL of saturated sodium bicarbonate solution. The solution was dried with anhydrous sodium sulphate, then added to 1 liter of silica gel (Merck silica gel 60), and the solvent was removed. The silica gel containing the compound was then added to a column with 2500 g of silica gel and was eluted with a mixture of hexanes and ethyl acetate to isolate a purified fraction of the desired compound, THPE GE Su HEMA. 1H NMR (500 MHz, CDCl3) δ 1.93 (s, 9H), 2.08 (s, 3H), 2.61-2.7 (m, 12H), 3.84-4.2 (m, 15H), 4.3-4.4 (m, 12H), 5.6 (m, 3H), 6.1 (m, 3H), 6.75 (m, 6 H), 6.98 (m, 6H).
[Compound]
Name
three
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
mono-2-(methacryloyloxy)ethyl succinate
Quantity
218.3 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
1250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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